molecular formula C12H11N3O2 B3049737 5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione CAS No. 21753-16-2

5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione

Cat. No. B3049737
CAS RN: 21753-16-2
M. Wt: 229.23 g/mol
InChI Key: RUUREKIGAKIKIL-UHFFFAOYSA-N
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Description

5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C12H11N3O2 . It is a derivative of imidazolidine-2,4-dione, which is substituted with an indole group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H11N3O2/c16-11-10 (14-12 (17)15-11)5-7-6-13-9-4-2-1-3-8 (7)9/h1-6,13H, (H2,14,15,16,17) . This indicates the presence of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.23 g/mol . It has a topological polar surface area of 74 Ų, indicating its polarity . The compound also has a rotatable bond count of 2, which can influence its conformational flexibility .

Scientific Research Applications

Anti-Cancer Properties

Aplysinopsin analogs, closely related to 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione, have been synthesized and show significant anti-proliferative activity against various cancer cell lines. These compounds, including some analogs of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione, demonstrated potent inhibition against breast and lung cancer cell lines, with certain analogs exhibiting better efficacy than 5-fluorouracil in tests against MCF-7 cells (Reddy et al., 2010).

Radiosensitization Activity

Derivatives of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione have been investigated for their radiosensitizing properties. Studies revealed that certain analogs significantly enhance the sensitivity of HT-29 cell lines to radiation, indicating potential use in cancer therapy (Reddy et al., 2010).

DNA Binding and Antitumor Activities

Several indole derivatives, including those with imidazolidine rings, have been synthesized and evaluated for their ability to interact with DNA and exhibit antitumor activities. One specific derivative, 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione, showed promising results against breast cancer lines, suggesting potential for development as an antitumor agent (Lafayette et al., 2017).

Anti-inflammatory Properties

The indole-hydantoin derivative 5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione has demonstrated significant anti-inflammatory activity. This compound inhibited LPS-induced inflammatory responses in murine macrophage-like cells, suggesting potential as an anti-inflammatory drug (Lin et al., 2021).

Anti-HIV Activity

Novel derivatives of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione have been synthesized and tested for their inhibitory activity against HIV-1 replication. Some compounds exhibited potent anti-HIV activities, significantly reducing HIV-1IIIB replication in MT-2 cells, highlighting their potential as HIV-1 fusion inhibitors (Ibrahim et al., 2020).

properties

IUPAC Name

5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUREKIGAKIKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287630
Record name 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione

CAS RN

21753-16-2
Record name NSC51848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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